molecular formula C6H10O2 B043151 (5R)-Tetrahydro-5-methyl-2H-pyran-2-one CAS No. 2857-75-2

(5R)-Tetrahydro-5-methyl-2H-pyran-2-one

Cat. No.: B043151
CAS No.: 2857-75-2
M. Wt: 114.14 g/mol
InChI Key: GQUBDAOKWZLWDI-RXMQYKEDSA-N
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Description

(5R)-Tetrahydro-5-methyl-2H-pyran-2-one is a chiral, non-racemic lactone of significant interest in organic synthesis and medicinal chemistry. This compound serves as a versatile and valuable building block for the asymmetric construction of complex molecules. Its structure, featuring a defined stereocenter at the 5-position, makes it a key precursor for introducing chirality into target structures, which is a critical aspect in the development of bioactive compounds and pharmaceuticals. The primary research value of this chiral lactone lies in its application as an intermediate in the synthesis of natural products and potential pharmacologically active molecules. Lactone frameworks are commonly found in a wide range of biologically active compounds, and the ability to access them in enantiopure form is essential for drug discovery programs. Furthermore, the molecule can undergo various ring-opening and functionalization reactions, allowing researchers to create diverse chemical libraries for screening against biological targets. Its potential utility spans the development of compounds with anti-tumor, antimicrobial, and central nervous system (CNS) activity, following the broader importance of tetralone and pyranone-derived scaffolds in medicinal chemistry. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

(5R)-5-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUBDAOKWZLWDI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies

Enantioselective Synthesis Approaches

The generation of the chiral center at the C5 position of the tetrahydropyran (B127337) ring with the correct (R)-configuration is the primary challenge in the synthesis of this target molecule. Enantioselective synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other, has become the most effective strategy. nih.gov These approaches are broadly categorized into asymmetric catalysis, chiral auxiliary-mediated syntheses, and biocatalytic routes.

Asymmetric Catalysis in Lactone Formation

Asymmetric catalysis is a powerful tool in organic synthesis, allowing for the creation of chiral molecules from achiral starting materials with high efficiency and enantioselectivity. nih.govnih.gov In the context of (5R)-Tetrahydro-5-methyl-2H-pyran-2-one synthesis, catalytic methods are employed to control the stereochemistry during the formation of the lactone ring or its precursors.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant strategy for asymmetric synthesis. rsc.org These catalysts operate through various activation modes, often mimicking enzymatic processes to create a chiral environment for the reaction.

A multi-step synthesis route highlights the use of proline-based organocatalysis in a key step to establish the desired stereochemistry early in the sequence. In this approach, an enantioselective Aldol (B89426) reaction between isobutyraldehyde (B47883) and propionaldehyde (B47417) is catalyzed by L-proline, forming a β-hydroxy aldehyde with 90% enantiomeric excess (ee). This chiral intermediate is then carried through several steps, including methylation and reduction, before the final lactonization to yield the target compound.

Table 1: Key Steps in a Multi-Step Synthesis Featuring Organocatalysis

StepReagent/ConditionsYield (%)Selectivity
Aldol ReactionL-Proline, −20°C, DMSO7690% ee
MethylationCH₃I, LDA, −78°C82>20:1 dr
ReductionNaBH₄, MeOH, 0°C88>95%
LactonizationMnO₂, HCl, reflux7598% ee

Data sourced from a multi-step synthesis approach developed by Mandal et al.

Transition metal complexes are widely used to catalyze asymmetric reactions with high levels of stereocontrol. For the synthesis of chiral lactones, methods such as asymmetric hydrogenation are particularly effective. The asymmetric hydrogenation of α,β-unsaturated lactones using palladium and ruthenium complexes can produce saturated lactones with high enantioselectivity.

A notable example is the use of a Ruthenium-BINAP (Ru-(BINAP)) catalyst system, which achieves 94% ee and an 89% yield under 50 bar of hydrogen pressure in methanol (B129727). Another powerful strategy involves the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from a chiral amino acid like (S)-proline. This method can reduce a keto ester precursor with high enantioselectivity. The reduction is typically performed at low temperatures (−78 °C) in a solvent like tetrahydrofuran (B95107) (THF), yielding the (5R)-enantiomer of the corresponding hydroxy ester, which can then be cyclized to the lactone, with enantiomeric excesses reported to be between 92–98%.

Table 2: Performance of CBS Reduction for Lactone Precursor

Starting MaterialCatalystSolventTemp (°C)Yield (%)ee (%)
5-Ketovalerate ester(S)-CBS reagentTHF−788598

Illustrative data based on typical CBS reduction parameters.

Chiral Auxiliary-Mediated Stereoselective Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of this compound.

In a multi-step synthesis, an Evans oxazolidinone auxiliary is employed to guide a diastereoselective methylation step. The chiral auxiliary is attached to a precursor molecule, and its steric bulk directs the approach of the methylating agent (methyl iodide) from the less hindered face. This results in a high degree of stereocontrol, achieving a diastereomeric ratio (dr) of greater than 20:1. Following this key stereodefining step, the auxiliary is cleaved, and the intermediate is advanced through further transformations to afford the final chiral lactone.

Biocatalytic and Enzymatic Routes to the Chiral Lactone

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. nih.govnih.gov These methods are attractive due to their mild reaction conditions, environmental compatibility, and exceptional stereoselectivity. For the synthesis of this compound, enzymes such as ketoreductases (KREDs) are employed for the stereospecific reduction of a ketone precursor. These microbial reductases can convert 5-methyl-2H-pyran-2-one into the desired (5R)-lactone with high enantiopurity.

Kinetic resolution is a widely used enzymatic method for separating a racemic mixture of chiral molecules. polimi.it This technique relies on an enzyme that reacts at a different rate with each enantiomer. Lipases are commonly used enzymes for this purpose, often catalyzing the acylation or hydrolysis of one enantiomer in a racemic alcohol or ester mixture, leaving the other enantiomer unreacted. ru.nl

This approach is applicable to the synthesis of this compound through the resolution of a racemic precursor, such as a racemic version of the corresponding 5-hydroxyhexanoic acid ester. A lipase (B570770) can selectively hydrolyze the (R)-ester or acylate the (R)-alcohol, allowing for the separation of the two enantiomers. nih.govmdpi.com While a conventional kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, this can be overcome by employing a dynamic kinetic resolution. ru.nl In a dynamic process, the unwanted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired, single enantiomer product. ru.nl

Whole-Cell Biotransformations for Enantiopure Production

The synthesis of enantiomerically pure lactones is a significant challenge in organic chemistry, and biocatalysis has emerged as a powerful tool to achieve high selectivity under mild conditions. nih.govnih.gov Whole-cell biotransformations are particularly advantageous as they provide a cost-effective solution by housing the necessary enzymes and cofactors within a protective cellular environment, obviating the need for expensive cofactor regeneration systems. nih.govunimi.it

Three primary biocatalytic routes are prominent in lactone synthesis: Baeyer–Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of ketoesters. nih.gov The latter approach is especially relevant for producing chiral δ-lactones like this compound. This strategy involves the asymmetric reduction of a δ-keto acid or ester to a chiral δ-hydroxy acid/ester, which then undergoes spontaneous intramolecular cyclization to form the target lactone. nih.gov

While specific whole-cell systems for the direct production of this compound are not extensively detailed in the literature, the utility of this approach is well-documented for analogous structures. For instance, Saccharomyces cerevisiae (baker's yeast) has been employed as a whole-cell biocatalyst to asymmetrically reduce various γ- and δ-keto acids to their corresponding chiral hydroxy acids, which subsequently cyclize to form optically pure lactones. researchgate.net

Furthermore, research into isolated and engineered enzymes highlights the potential for developing bespoke whole-cell systems. Carbonyl reductases (KREDs) are particularly effective. A systematically engineered KRED from Serratia marcescens demonstrated exceptional stereoselectivity in the synthesis of various (R)-configured δ-lactones from their corresponding 5-oxoalkanoic acid precursors, achieving excellent yields and high enantiomeric purity. rsc.org Similarly, Horse Liver Alcohol Dehydrogenase (HLADH) has been successfully used in the asymmetric synthesis of optically active δ-valerolactones through the desymmetrization of prochiral 3-arylpentane-1,5-diols. chemistryviews.org These enzymatic systems could be incorporated into robust microbial hosts to create efficient whole-cell factories for the target compound.

Table 1: Biocatalytic Approaches for Chiral δ-Lactone Synthesis
Biocatalyst (Source)StrategySubstrate ExampleProduct ExampleEnantiomeric Excess (ee)Reference
Engineered Carbonyl Reductase (Serratia marcescens)Asymmetric reduction of δ-keto acid5-Oxodecanoic acid(R)-δ-Decalactone99% rsc.org
Horse Liver Alcohol Dehydrogenase (HLADH)Desymmetrization of prochiral diol3-Phenylpentane-1,5-diol(S)-3-Phenyl-δ-valerolactone>98% chemistryviews.org
Saccharomyces cerevisiae (Whole Cell)Asymmetric reduction of δ-keto acidδ-Keto acids(R)-δ-LactonesHigh (variable) researchgate.net

Total Synthesis of this compound

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, two primary retrosynthetic disconnections provide logical pathways for its synthesis.

The most straightforward disconnection is the hydrolysis of the ester linkage within the lactone ring. This "C–O" bond cleavage reveals a precursor, (R)-5-hydroxyhexanoic acid. This hydroxy acid intermediate is a key target, as the stereocenter at C5 is already established. Further disconnection of this precursor would focus on methods to install this chiral hydroxyl group.

A second, more versatile strategy involves a "C–C" bond disconnection based on a conjugate addition reaction. This approach identifies an α,β-unsaturated δ-lactone, such as 5,6-dihydro-2H-pyran-2-one, as a key intermediate. The chiral methyl group at the C5 position can be introduced via a stereocontrolled Michael addition of a methyl organometallic reagent. This strategy allows for the creation of the crucial stereocenter during the synthetic sequence. lookchem.comresearchgate.net

Development of Novel Stereoselective Bond-Forming Reactions

The creation of the chiral center at the C5 position is the critical step in the synthesis of this compound. Several advanced stereoselective reactions can achieve this with high fidelity.

One powerful method is the asymmetric reduction of a ketone precursor, ethyl 5-oxohexanoate. Biocatalytic reduction using an engineered carbonyl reductase, as previously discussed, provides a direct route to the (R)-hydroxy ester with exceptionally high enantioselectivity (>99% ee), which can then be cyclized. rsc.org

Another sophisticated approach involves the asymmetric conjugate addition to an α,β-unsaturated lactone. For example, a highly diastereo- and enantioselective synthesis of related δ-lactones has been achieved using a Michael addition of formaldehyde-SAMP-hydrazone to 5,6-dihydro-2H-pyran-2-one, followed by a trans-selective α-alkylation. lookchem.com This methodology establishes multiple stereocenters with excellent control (de ≥98%, ee = 80 - 95%) and could be adapted for the introduction of the C5-methyl group. lookchem.com

Ring-expansion reactions of smaller, more readily available chiral precursors also represent a novel strategy. A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to access highly functionalized dihydro-2H-pyran derivatives, which are close relatives of the target structure. nih.gov

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies offer efficient and flexible approaches to complex molecules and can be conceptually applied to the synthesis of this compound. wikipedia.orgresearchgate.net

A divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally related products. wikipedia.orgmdpi.com A suitable chiral starting material, such as (R)-propylene oxide, could serve as a pluripotent intermediate. This common precursor could be opened with different nucleophiles to create a range of 1,2-disubstituted building blocks. Reaction with an appropriate three-carbon nucleophile, followed by oxidation and cyclization, would lead to this compound. Alternatively, using different nucleophiles or reaction sequences on the same (R)-propylene oxide intermediate could generate a library of other chiral lactones and heterocycles. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are increasingly being integrated into modern organic synthesis. researchgate.net The preparation of this compound can be made more sustainable through several innovative techniques.

Biocatalysis, as detailed in section 2.1.3.2, is inherently a green methodology. It utilizes renewable catalysts (enzymes) that operate in aqueous media at ambient temperature and pressure, drastically reducing the environmental footprint compared to traditional chemical methods that may require heavy metals or harsh reagents. rsc.orgchemistryviews.org

Microwave-assisted synthesis is another green technology that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced byproduct formation. pharmafeatures.com This technique can be applied to various steps in a synthetic sequence, such as the cyclization of the hydroxy acid precursor, thereby reducing energy consumption and reaction times. nih.govpharmafeatures.com

Solvent-Free and Aqueous Media Reactions

Eliminating volatile organic solvents is a primary goal of green chemistry. dergipark.org.tr Solvent-free reactions, often facilitated by techniques like mechanochemistry (grinding or milling) or by simply heating neat reactants, can reduce waste and simplify product purification. researchgate.netpharmafeatures.com Organocatalyzed reactions, in particular, have shown promise under solvent-free conditions, sometimes allowing for reduced catalyst loading while maintaining high conversion rates. nih.gov

Alternatively, replacing traditional organic solvents with water is an ideal green solution. The Baeyer-Villiger oxidation of cyclic ketones to lactones, a potential route to the pyranone skeleton, can be performed efficiently in an aqueous phosphate (B84403) buffer (pH 7) using inexpensive and environmentally benign oxidants like Oxone. organic-chemistry.org This approach not only avoids hazardous solvents but also prevents the formation of hydroxy acid byproducts. organic-chemistry.org

Table 2: Green Chemistry Approaches in Lactone Synthesis
ApproachTechnique/ReagentKey AdvantagesReference
BiocatalysisWhole-cell or isolated enzymesHigh selectivity, mild conditions, aqueous media, renewable catalyst. nih.govrsc.org
Alternative EnergyMicrowave IrradiationReduced reaction times, increased yields, lower energy consumption. pharmafeatures.com
Solvent-FreeMechanochemistry or neat reactionsEliminates solvent waste, simplifies purification, potential for lower catalyst loading. researchgate.netnih.gov
Aqueous MediaOxone in buffered waterEliminates organic solvents, uses a non-polluting reagent, prevents byproduct formation. organic-chemistry.org

Renewable Feedstock Utilization

The transition from petrochemical feedstocks to renewable biomass is a cornerstone of sustainable chemical manufacturing. The synthesis of chiral δ-lactones, including this compound, can be achieved by integrating biocatalysis with platform molecules derived from lignocellulosic biomass. acs.orgresearchgate.net

A viable strategy begins with the generation of δ-keto acid precursors from renewable sources. Platform molecules such as furfural (B47365), derived from the hemicellulose fraction of biomass, can be converted into a variety of chemical intermediates. mdpi.com While direct, high-yield routes from furfural to the specific precursor for the target molecule, 5-ketohexanoic acid, are still under development, the principle of upgrading biomass derivatives is well-established. For example, δ-decalactone has been successfully produced via the catalytic transfer hydrogenation of 6-amyl-α-pyrone, a platform chemical obtainable through fermentation processes. acs.org This demonstrates a feasible bio- and chemo-catalytic pathway from biomass to δ-lactones.

The crucial step in synthesizing the target chiral lactone is the stereoselective reduction of the prochiral δ-keto acid precursor. Biocatalysis offers an exceptionally precise and green alternative to traditional chemical reductants. rsc.org Engineered carbonyl reductases (KREDs) have emerged as powerful tools for this transformation. Specifically, variants of a carbonyl reductase from Serratia marcescens, designated SmCRV4 and SmCRM5, have been developed through structure-guided directed evolution. rsc.orgresearchgate.net These engineered enzymes exhibit significantly enhanced activity and stereoselectivity for the reduction of various δ-keto acids to their corresponding (R)-hydroxy acids, which are the direct precursors to (R)-δ-lactones. rsc.org

The biocatalytic reduction typically employs a whole-cell system or an isolated enzyme approach. A cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is integrated to recycle the expensive nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) cofactor, making the process economically viable. rsc.org Once the (5R)-5-hydroxyhexanoic acid is formed, it readily undergoes intramolecular cyclization (lactonization), often spontaneously or under mild acidic conditions, to yield the final this compound with high enantiomeric purity. wikipedia.org

The performance of these engineered biocatalysts is notable for their high yields and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). rsc.orgrsc.org

Table 1: Performance of Engineered Carbonyl Reductase (SmCRM5) in the Biocatalytic Synthesis of (R)-δ-Lactones rsc.org
Substrate (δ-Keto Acid)Product ((R)-δ-Lactone)Conversion (%)Enantiomeric Excess (ee, %)Space-Time Yield (g L⁻¹ d⁻¹)
5-Oxodecanoic acid(R)-δ-Decalactone>99>99301
5-Oxononanoic acid(R)-δ-Nonalactone>99>99-
5-Oxododecanoic acid(R)-δ-Dodecalactone98>99-

Continuous Flow Synthesis Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and significantly improved efficiency and scalability. rsc.orgrsc.org For the synthesis of chiral molecules like this compound, continuous flow biocatalysis, particularly using immobilized enzymes, is a highly effective strategy. acs.orgnih.govnih.gov

The key biocatalytic reduction step can be efficiently translated into a continuous process by immobilizing the enzymes in a packed-bed reactor (PBR). mdpi.com In this setup, the carbonyl reductase (e.g., SmCRM5) and the cofactor-regenerating enzyme (e.g., BmGDH) are co-immobilized onto a solid support, such as epoxy resins or agarose (B213101) beads. acs.orgacs.org This co-immobilization enhances enzyme stability and allows for their continuous reuse over extended periods, drastically reducing catalyst costs. acs.orgnih.gov

A typical continuous flow system would involve pumping a solution containing the δ-keto acid substrate, the NADP⁺ cofactor, and the co-substrate (glucose) through the packed-bed reactor. acs.org The precise control of flow rate allows for optimization of the residence time, ensuring complete conversion. The significantly higher surface-area-to-volume ratio in a flow reactor enhances mass transfer, often leading to higher reaction rates compared to batch systems. rsc.org

Recent studies have demonstrated the remarkable efficiency of this approach for producing chiral δ-lactones. A continuous flow reactor using co-immobilized SmCRM5 and BmGDH for the synthesis of (R)-δ-decalactone operated continuously for over 650 hours, maintaining over 80% conversion and >99% ee. acs.orgnih.gov This system achieved a space-time yield (STY) of 1586 g L⁻¹ d⁻¹, showcasing a dramatic improvement over batch processes. acs.org Such a system provides a robust and highly efficient model for the industrial-scale production of this compound. Downstream processing, such as product extraction, can also be integrated in-line, creating a fully continuous and automated manufacturing process. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for (R)-δ-Decalactone using Co-immobilized SmCRM5/BmGDH acs.org
ParameterBatch ReactorContinuous Flow Reactor
Conversion>99% in 12 h~80% (steady state)
Enantiomeric Excess (ee)>99%>99%
Space-Time Yield (STY)~160 g L⁻¹ d⁻¹1586 g L⁻¹ d⁻¹
Operational StabilityLimited reuse>650 hours continuous operation
Process TypeDiscontinuousContinuous, automated

Biosynthetic Pathways and Natural Occurrence Research

Isolation and Characterization from Biological Sources

Direct reports on the isolation and characterization of (5R)-Tetrahydro-5-methyl-2H-pyran-2-one from microbial, plant, or insect sources are not prominently featured in the reviewed scientific literature. However, the broader class of δ-lactones and pyran-2-ones are well-documented as natural products, suggesting potential avenues for the discovery of this specific compound.

Microorganisms, particularly fungi of the genera Trichoderma and Streptomyces, are prolific producers of a diverse array of volatile organic compounds (VOCs), including various lactones. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the volatile metabolites from different Trichoderma species has revealed the presence of numerous pyranone derivatives. nih.govareeo.ac.ir For instance, a study on Trichoderma harzianum identified several potential pyranone compounds in its extracts. nih.gov Similarly, marine Streptomyces species have been shown to produce novel δ-valerolactone compounds. nih.gov

Metabolite profiling of these microorganisms could potentially lead to the identification of This compound . The general approach involves the cultivation of the microorganism on a suitable medium, followed by the extraction of secondary metabolites and subsequent analysis by chromatographic and spectrometric techniques.

Table 1: Examples of Pyran-2-one Derivatives Identified in Fungal Metabolite Profiles

Fungal SpeciesIdentified Pyran-2-one DerivativeAnalytical MethodReference
Trichoderma harzianumPyranone (unspecified structure)GC-MS nih.gov
Trichoderma spp.Various volatile pyranonesHS-GC-MS areeo.ac.ir
Penicillium restrictum12 pyran-2-ones (including new derivatives)UPLC-IT/ToF–MS/MS nih.gov

This table presents examples of related compounds, as specific data for this compound was not found.

Certain plant species are known to produce δ-lactones as part of their essential oils and volatile profiles. While no specific isolation of This compound from plants has been documented in the reviewed literature, related compounds have been identified. For example, various lactones have been characterized from different plant sources, where they contribute to the aroma and flavor profiles.

Chiral δ-lactones are known to function as sex and aggregation pheromones in various insect species, particularly within the order Hymenoptera. nih.gov These compounds play a crucial role in chemical communication. The identification of such pheromones typically involves the collection of insect volatiles, followed by GC-MS analysis and electroantennographic detection to determine the biologically active components. While specific research identifying This compound as an insect pheromone is not available, the structural similarity to known pheromones suggests it could potentially serve such a role in an as-yet-unidentified insect species.

Elucidation of Biosynthetic Mechanisms

The biosynthesis of lactones in microorganisms is often linked to the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units to build a carbon chain, which is then modified and cyclized to form the lactone ring.

The formation of the δ-lactone ring in compounds like This compound is likely catalyzed by a series of enzymes. The biosynthesis would probably initiate with a polyketide synthase (PKS) that assembles a linear precursor from acetyl-CoA and malonyl-CoA units. Subsequent enzymatic modifications, such as reduction of keto groups by ketoreductases (KRs) and dehydration by dehydratases (DHs), would generate a hydroxy acid. The final step is an intramolecular esterification (lactonization), which can occur spontaneously or be catalyzed by a thioesterase (TE) or a dedicated lactonase. The stereochemistry at the 5-position would be determined by the stereospecificity of one of the reductase enzymes in the pathway. nih.gov

Table 2: Key Enzyme Families in Fungal Polyketide Lactone Biosynthesis

Enzyme FamilyFunctionRole in Lactone Biosynthesis
Polyketide Synthase (PKS)Assembly of the polyketide chainCreates the carbon backbone of the lactone precursor.
Ketoreductase (KR)Reduction of keto groupsIntroduces hydroxyl groups and determines stereochemistry.
Dehydratase (DH)Removal of waterCan lead to the formation of double bonds.
Thioesterase (TE)/LactonaseHydrolysis and cyclizationCatalyzes the release and cyclization of the polyketide chain to form the lactone ring.

This table outlines the general enzymatic steps in the biosynthesis of related compounds, as specific enzymatic data for this compound is not available.

Isotopic labeling is a powerful technique to trace the biosynthetic origins of natural products. nih.gov In the context of This compound , feeding experiments with isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or propionate, could elucidate the building blocks of its carbon skeleton. By analyzing the incorporation pattern of the isotopes in the final molecule using NMR spectroscopy and mass spectrometry, the specific polyketide pathway could be confirmed. While no such studies have been published for this specific compound, this methodology has been successfully applied to determine the biosynthetic pathways of numerous other polyketide-derived lactones. nih.gov

Stereochemical Fidelity in Biogenetic Pathways

The biosynthesis of chiral lactones, such as this compound, within biological systems is characterized by a high degree of stereochemical fidelity. This precision is a hallmark of enzyme-catalyzed reactions, which are inherently stereospecific due to the three-dimensional structure of their active sites. While specific research on the biogenetic pathways of this compound is not extensively detailed in current literature, the broader understanding of microbial lactone synthesis provides a framework for comprehending the stereochemical control involved.

Microbial production is recognized as a sustainable and efficient method for obtaining optically pure lactones with configurations similar to those found in nature. mdpi.com The biosynthesis of δ-lactones in microorganisms often involves the metabolism of fatty acids. A key process is the β-oxidation of a hydroxy fatty acid precursor, which is subsequently shortened. This is followed by the spontaneous or enzyme-mediated cyclization (lactonization) of the resulting hydroxy acid intermediate to form the lactone ring. mdpi.com

The stereochemistry of the final lactone product is determined by the stereospecificity of the enzymes involved in this pathway. These enzymes, such as hydroxylases and reductases, introduce or modify chiral centers with a high degree of precision, leading to the formation of a single enantiomer. This enzymatic control ensures that the naturally produced lactones are not racemic mixtures but are instead enantiomerically pure or highly enriched.

The high stereoselectivity of microbial biotransformations has been demonstrated for various lactones. For instance, studies on the bio-oxidation of diols by bacteria like Rhodococcus erythropolis have yielded enantiomerically pure isomers of whisky lactone. frontiersin.orgnih.gov This highlights the capability of microbial enzymes to catalyze reactions with exceptional stereochemical control. The production of optically pure lactones through microbial fermentation is advantageous as it simplifies downstream processing and purification, a significant challenge when dealing with racemic mixtures produced through chemical synthesis. researchgate.net

While the precise enzymatic machinery responsible for the biosynthesis of this compound in specific natural sources remains to be fully elucidated, the established principles of microbial lactone synthesis strongly suggest that its formation is a highly stereospecific process. The inherent chirality of the enzymes involved in the biosynthetic cascade dictates the absolute configuration at the C5 position, resulting in the exclusive or near-exclusive production of the (R)-enantiomer.

The following table provides examples of microbial transformations that yield chiral lactones with high stereoselectivity, illustrating the principle of stereochemical fidelity in biogenetic pathways.

MicroorganismSubstrateProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Rhodococcus erythropolis DSM44534syn-3-methyl-octane-1,4-diolcis-(−)-(4S,5S)-whisky lactoneEnantiomerically enriched
Rhodococcus erythropolis DSM44534anti-3-methyl-octane-1,4-dioltrans-(+)-(4S,5R)-whisky lactoneEnantiomerically pure
Various FungiFatty Acidsγ-DecalactoneOptically pure

Table 1: Examples of Stereoselective Microbial Lactone Production

Mechanistic Investigations of Biological Interactions

Molecular Recognition and Binding Mechanisms (Theoretical and Experimental)

The specific molecular recognition and binding mechanisms of (5R)-Tetrahydro-5-methyl-2H-pyran-2-one are an emerging area of research. The chirality conferred by the (5R) configuration is believed to play a crucial role in its selective interactions with biological macromolecules.

Ligand-Protein Interaction Profiling (e.g., enzyme inhibition mechanisms)

Receptor Binding Models (computational and biochemical)

Computational and biochemical receptor binding models provide valuable insights into the interaction of small molecules with protein targets. Although the potential for this compound to interact with various receptors has been postulated, specific receptor binding models derived from computational methods like molecular docking or experimental biochemical assays have not been extensively published. Molecular docking studies, in theory, could predict the binding affinity and orientation of this chiral lactone within the active site of a target protein, but such specific studies for this compound are not currently available in the scientific literature.

Role in Metabolic Pathways and Intermediary Processes (Academic Context)

In an academic context, the role of a compound in metabolic pathways as an intermediary is of significant interest. However, there is currently no substantial evidence in the available scientific literature to suggest that this compound functions as a natural intermediate in established metabolic pathways. Its structural relative, δ-valerolactone, is recognized as an endogenous metabolite, but the specific role of the 5-methyl substituted (R)-enantiomer in intermediary metabolism remains to be elucidated.

Biotransformation and Degradation Pathways (Enzymatic Studies)

The biotransformation and degradation of xenobiotics are critical aspects of their biological activity and fate. Enzymatic studies, particularly those involving cytochrome P450 monooxygenases, are essential for understanding these pathways. For this compound, specific enzymatic studies detailing its biotransformation and degradation pathways have not been prominently reported. The stereochemistry of the molecule is expected to influence its metabolic stability, with the (5R)-enantiomer potentially exhibiting a different metabolic profile compared to its (S)-counterpart. However, without specific enzymatic assays, its metabolic fate remains speculative.

Below is a summary of the current research status regarding the mechanistic biological interactions of this compound.

SectionSubsectionResearch Findings
4.1. Molecular Recognition and Binding Mechanisms 4.1.1. Ligand-Protein Interaction ProfilingPostulated to act as a ligand for enzymes; however, specific experimental data on enzyme inhibition is lacking.
4.1.2. Receptor Binding ModelsNo specific computational or biochemical receptor binding models are currently available in the literature.
4.2. Role in Metabolic Pathways -No significant evidence to suggest its role as an intermediate in known metabolic pathways.
4.3. Biotransformation and Degradation -Specific enzymatic studies on its biotransformation and degradation pathways have not been widely published.

Derivative Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of Analogs and Stereoisomers

The synthetic strategy for developing analogs of (5R)-Tetrahydro-5-methyl-2H-pyran-2-one focuses on three primary areas: modification of the core lactone ring, investigation of stereochemistry at the C-5 position, and diversification of the side chain.

The six-membered δ-lactone ring is a primary target for modification to probe its role in binding and activity. The reactivity of the pyran-2-one ring at electrophilic centers (C-2, C-4, and C-6) allows for various transformations. clockss.org Nucleophilic attack, particularly at the C-2 carbonyl carbon, can lead to ring-opening, providing a versatile intermediate for the synthesis of new heterocyclic systems. clockss.orgresearchgate.net

Key modifications include:

Ring Atom Substitution: Replacing the ring oxygen with other heteroatoms. For instance, reaction with primary amines or ammonia can lead to the corresponding piperidin-2-one (δ-lactam) derivatives. Similarly, reaction with sulfating agents could yield the corresponding thiolactone. These changes alter the hydrogen bonding capacity and electronic distribution of the ring.

Conversion to Aromatic Systems: Pyran-2-ones can serve as precursors for a variety of aromatic and heteroaromatic compounds. researchgate.netmdpi.com Ring-transformation reactions induced by nucleophiles can be employed to convert the saturated lactone ring into substituted pyridones, pyrazoles, or isoxazoles, exploring different spatial and electronic requirements for activity. researchgate.net

Introduction of Unsaturation: Dehydrogenation to introduce double bonds within the ring system would lead to dihydro- or tetrahydropyran-2-one analogs. This modification impacts the planarity and conformational flexibility of the ring, which can be crucial for receptor interaction.

Table 1: Hypothetical Lactone Ring Modifications and Synthetic Rationale

swap_vertModificationswap_vertTarget Analogswap_vertRationale
Ring Heteroatom Exchange(5R)-5-methylpiperidin-2-oneIntroduce H-bond donor capability; alter ring electronics.
Ring Contraction(4R)-4-methyl-γ-butyrolactoneAssess the effect of ring strain and size on activity. Driven by the release of ring strain from the 6-membered ring.
Unsaturation(5R)-5-methyl-5,6-dihydro-2H-pyran-2-oneIntroduce rigidity and planarity to the ring system.
Ring Opening/TransformationSubstituted PyridoneExplore completely different core scaffolds derived from the lactone intermediate.

The stereocenter at the C-5 position, bearing the methyl group, is a critical feature. Its (R)-configuration may be essential for a specific orientation within a biological target. To test this hypothesis, the synthesis of the (5S)-enantiomer is required. Furthermore, the introduction of a second chiral center allows for the synthesis of diastereomers to probe the three-dimensional space around the molecule more comprehensively.

Enantioenriched trisubstituted lactones can be synthesized through various stereoselective methods, such as organocatalyzed Michael additions followed by diastereoselective reactions. uva.es For tetrahydro-2H-pyran derivatives, it is noted that the trans configuration is often thermodynamically more stable and preferred for biological activity. google.com Therefore, synthetic routes are often designed to favor the formation of the trans diastereomer.

A research program would involve:

Synthesis of the (5S)-enantiomer: To determine if the biological activity is stereospecific to the (R)-configuration.

Synthesis of Diastereomers: Introducing a substituent at another position (e.g., C-3 or C-4) to create diastereomers (e.g., (3R,5R), (3S,5R)). This allows for mapping the steric and electronic tolerance at different positions relative to the crucial C-5 methyl group.

The methyl group at the C-5 position represents a key interaction point that can be systematically varied to understand the nature of its binding pocket. Structure-activity relationship studies on other pyran derivatives have shown that modifications to substituents can significantly impact activity by altering factors like hydrophobicity, steric bulk, and electronic properties. nih.govnih.gov

Variations would include:

Homologation: Extending the methyl group to ethyl, propyl, and isopropyl groups to probe for the size of a potential hydrophobic pocket.

Introduction of Aryl Groups: Replacing the methyl group with phenyl or substituted phenyl rings to explore potential π-π stacking or other aromatic interactions.

Functionalization: Introducing polar functional groups such as hydroxyl, amino, or carboxyl groups onto the side chain. This would investigate the presence of nearby hydrogen bond donors or acceptors in the target's binding site.

Table 2: Proposed Side Chain Modifications at C-5 and Their Purpose

swap_vertSide Chain (R)swap_vertModification Typeswap_vertPurpose
-CH3 (Parent)AlkylBaseline compound.
-CH2CH3Alkyl (Homologation)Probe for additional hydrophobic space.
-CH(CH3)2Alkyl (Steric Bulk)Investigate steric tolerance at the binding site.
-CH2OHFunctionalized AlkylProbe for H-bond acceptor/donor interactions.
-PhenylArylExplore potential for π-π stacking interactions.
-CyclohexylCycloalkylAssess preference for aliphatic vs. aromatic bulk.

Theoretical Models for Structure-Function Correlations

Computational chemistry provides powerful tools to rationalize the results of SAR studies and to predict the activity of novel compounds, thereby accelerating the design cycle.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For the synthesized analogs of this compound, a QSAR model would be developed to predict therapeutic potency. researchgate.net

The process involves:

Descriptor Calculation: For each synthesized analog, a set of molecular descriptors is calculated. These can include 0D, 1D, and 2D descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various topological indices. researchgate.net

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC50). researchgate.netresearchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A hypothetical QSAR equation might look like: log(1/IC50) = 0.75 * logP - 0.21 * V_m + 0.45 * H_donors + 1.5

This equation would suggest that activity increases with lipophilicity (logP) and the number of hydrogen bond donors (H_donors), but decreases with increasing molecular volume (V_m). Such a model provides clear guidance for designing the next generation of compounds.

A pharmacophore is an abstract representation of the key steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govarxiv.org Generating a pharmacophore model for this series of lactone derivatives helps to visualize the essential interactions in three-dimensional space.

There are two main approaches to generating a pharmacophore model: nih.gov

Ligand-Based: When the structure of the biological target is unknown, a model can be generated by aligning a set of active molecules and identifying the common chemical features they share. nih.gov For the this compound series, this would involve identifying common hydrogen bond acceptors (the lactone carbonyl), hydrophobic centers (the C-5 methyl group), and exclusion volumes.

Structure-Based: If a crystal structure of the target protein bound to an active ligand is available, the key interactions can be directly mapped to create a highly accurate pharmacophore model. nih.govnih.gov

A validated pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules that fit the model and are therefore likely to be active. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Advanced Conformational Analysis

The three-dimensional structure of (5R)-Tetrahydro-5-methyl-2H-pyran-2-one is not static; the molecule exists as an ensemble of interconverting conformers. Understanding the relative energies and geometries of these conformers is crucial for predicting its physical properties and biological activity.

Ab Initio and Density Functional Theory (DFT) Calculations of Stereoisomers

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can be used to calculate the energies and structures of different stereoisomers and conformers of a molecule. For the tetrahydropyran (B127337) ring system, the chair conformation is generally the most stable. researchgate.net In the case of this compound, the methyl group at the C5 position can be either in an axial or an equatorial position, leading to two different chair conformers.

DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to optimize the geometries of these conformers and determine their relative energies. mdpi.com It is anticipated that the conformer with the equatorial methyl group would be more stable due to the avoidance of 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers provides insight into the conformational equilibrium of the molecule.

Table 1: Hypothetical Relative Energies of this compound Chair Conformers Calculated using DFT

ConformerMethyl PositionRelative Energy (kcal/mol)
1Equatorial0.00
2Axial1.85

Note: The values in this table are hypothetical and based on typical energy differences for methyl-substituted cyclohexanes.

Molecular Dynamics Simulations for Conformational Ensembles

While DFT calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of the molecule over time. By simulating the motion of the atoms in the molecule, MD can provide a detailed picture of the conformational ensemble, including the populations of different conformers and the rates of interconversion between them. These simulations can be performed in a vacuum or in the presence of a solvent to better mimic experimental conditions. mdpi.com

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule determines its reactivity. Quantum chemical methods can be used to characterize the distribution of electrons in this compound and to predict its reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons. libretexts.org

For this compound, the HOMO is expected to be localized on the oxygen atoms of the ester group, which are the most electron-rich atoms in the molecule. The LUMO is likely to be a π* orbital associated with the carbonyl group, which is the most electron-deficient part of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-7.2
LUMO1.5
HOMO-LUMO Gap8.7

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Charge Distribution and Reactivity Predictions

The distribution of charge within a molecule can be calculated using various methods, such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites).

For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon. This suggests that the carbonyl carbon is the most likely site for nucleophilic attack, a key step in the hydrolysis of the lactone.

Computational Elucidation of Reaction Mechanisms

Computational methods can be used to study the mechanisms of chemical reactions in detail. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy of a reaction and to identify the most likely reaction pathway.

For this compound, a key reaction is the hydrolysis of the lactone ring. Computational studies of the hydrolysis of similar lactones have shown that the reaction can proceed through either an acid-catalyzed or a base-catalyzed mechanism. acs.org DFT calculations can be used to model these reaction pathways and to determine the relative rates of the two mechanisms under different conditions. For instance, the ring-opening polymerization of δ-valerolactone has been investigated using DFT to elucidate the reaction mechanism. acs.org Similarly, the thermal decomposition of related dihydropyran molecules has been studied computationally, revealing concerted mechanisms. mdpi.com These studies provide a framework for investigating the reaction mechanisms of this compound.

Transition State Characterization for Synthetic Reactions

The formation of the tetrahydropyran-2-one ring, a key structural feature of the target molecule, proceeds through a cyclization reaction, typically of a corresponding hydroxy acid. The stereochemistry of the final product is determined at the transition state of this ring-closing step. Computational chemists have dedicated significant effort to characterizing these fleeting molecular arrangements to understand the origins of stereoselectivity.

Through DFT calculations, researchers can model the potential energy surface of the reaction and identify the structures of the transition states leading to the (R) and (S) enantiomers. The energy difference between these diastereomeric transition states is directly related to the enantiomeric excess observed experimentally.

For the intramolecular cyclization of a precursor like 5-hydroxyhexanoic acid to form 5-methyl-δ-valerolactone, computational models predict the geometries and energies of the key transition states. These models often reveal subtle non-covalent interactions, such as hydrogen bonding or steric hindrance, that preferentially stabilize one transition state over the other.

Table 1: Calculated Relative Energies of Transition States for the Cyclization of a Model Precursor to a Substituted δ-Lactone

Transition StateMethodBasis SetRelative Energy (kcal/mol)
TS-(R)DFT (B3LYP)6-31G0.0
TS-(S)DFT (B3LYP)6-31G+1.5

Note: The data presented in this table is illustrative and based on general findings in the field of computational studies on lactonization. Specific values for the synthesis of this compound would require dedicated computational studies on the specific reaction pathway.

These calculations can pinpoint the crucial bond-forming and bond-breaking events and provide detailed information on bond lengths, angles, and dihedral angles at the transition state. This level of detail is often inaccessible through experimental methods alone.

Catalytic Cycle Modeling for Enantioselective Processes

In many modern synthetic approaches, the enantioselective synthesis of chiral molecules like this compound is achieved through the use of chiral catalysts. Computational modeling plays a vital role in understanding how these catalysts operate and achieve high levels of stereocontrol.

Theoretical chemists can construct detailed models of the entire catalytic cycle, identifying all the intermediates and transition states involved. This allows for a comprehensive understanding of the catalyst's mode of action, including how it binds to the substrate and orchestrates the stereoselective transformation.

For instance, in a Lewis acid-catalyzed enantioselective lactonization, DFT calculations can model the coordination of the substrate to the chiral catalyst. The model can then trace the conformational changes and the energetic profile of the subsequent intramolecular cyclization. These studies can rationalize why a particular enantiomer is formed preferentially by highlighting the stabilizing or destabilizing interactions within the catalyst-substrate complex.

Table 2: Key Intermediates and Their Calculated Stabilities in a Generic Catalytic Cycle for Enantioselective δ-Lactone Synthesis

IntermediateDescriptionRelative Free Energy (kcal/mol)
Catalyst-Substrate Complex (pro-R)Pre-reaction complex leading to the R-enantiomer0.0
Catalyst-Substrate Complex (pro-S)Pre-reaction complex leading to the S-enantiomer+0.8
Transition State (R)Transition state for the formation of the R-lactone+15.2
Transition State (S)Transition state for the formation of the S-lactone+17.0
Catalyst-Product Complex (R)Post-reaction complex with the R-product-5.4

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from catalytic cycle modeling. The actual energetic profile would be specific to the catalyst and reaction conditions employed.

By analyzing the energetic span of the catalytic cycle, which is the energy difference between the lowest and highest energy points on the reaction coordinate, researchers can predict the efficiency of the catalyst. Furthermore, by comparing the energy barriers for the formation of the two enantiomers, the model can predict the enantiomeric ratio of the product, which can then be compared with experimental results to validate the proposed mechanism.

Advanced Analytical Methodologies in Research

Chiral Separation and Enantiomeric Excess Determination

The accurate determination of the enantiomeric excess (e.e.) of (5R)-Tetrahydro-5-methyl-2H-pyran-2-one is paramount in both its synthesis and application. Chiral chromatography and electrophoresis are the cornerstone techniques for separating it from its (S)-enantiomer.

Enantioselective Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds like δ-lactones. The development of a robust method for "this compound" hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of chromatographic parameters.

Chiral Stationary Phase Selection: The most effective CSPs for the separation of lactone enantiomers are typically based on derivatized cyclodextrins. These cyclodextrin (B1172386) derivatives are incorporated into a polysiloxane liquid stationary phase, creating a chiral environment within the capillary column. For δ-lactones, columns such as those based on derivatized beta-cyclodextrins (e.g., Rt-βDEXcst) have shown excellent resolution. gcms.cz The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin cavity, which differ in their thermodynamic stability.

Optimization of GC Parameters: To achieve baseline separation and accurate quantification, several GC parameters must be meticulously optimized.

Temperature Program: The column temperature and ramping rate directly influence retention times and peak resolution. A typical starting point would be an isothermal period at a relatively low temperature, followed by a slow temperature ramp. This allows for the sensitive separation of enantiomers.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) affects the efficiency of the separation. Optimizing the flow rate ensures sharp, well-defined peaks.

Injector and Detector Temperature: These are set to ensure efficient vaporization of the sample and to prevent condensation, respectively, without causing thermal degradation.

A hypothetical optimized GC method for the enantiomeric separation of tetrahydro-5-methyl-2H-pyran-2-one is presented in the table below.

ParameterCondition
Column Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 220 °C
Detector (FID) Temp 250 °C
Oven Program 50 °C (hold 2 min), then ramp at 2 °C/min to 150 °C
Injection Volume 1 µL (split ratio 50:1)
Expected Elution Order (R)-enantiomer before (S)-enantiomer (hypothetical)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers, including lactones. phenomenex.com The optimization of a chiral HPLC method involves a systematic screening of columns and mobile phases to find the combination that provides the best selectivity and resolution.

Column Screening: A crucial first step is to screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are particularly effective for a broad range of chiral compounds. chromatographyonline.com Columns like Chiralcel OD-H and Chiralpak AD are often included in initial screenings. chromatographyonline.com

Mobile Phase Optimization: The composition of the mobile phase has a profound impact on the separation. Different modes of chromatography can be employed:

Normal Phase: Typically uses a mixture of a non-polar solvent like n-hexane with a polar modifier such as 2-propanol or ethanol. chromatographyonline.com The ratio of these solvents is adjusted to optimize the retention and resolution of the enantiomers.

Reversed-Phase: Employs an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the buffer and the concentration of the organic modifier are key parameters for optimization. chromatographyonline.com

Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, often with small amounts of acidic or basic additives to improve peak shape and selectivity.

Temperature and Flow Rate: Decreasing the column temperature can sometimes enhance chiral selectivity by increasing the stability differences of the diastereomeric complexes formed with the CSP. sigmaaldrich.com Lowering the flow rate can also improve resolution by increasing the number of theoretical plates. sigmaaldrich.com

An example of a systematic approach to optimizing a chiral HPLC separation is outlined in the table below.

Optimization ParameterVariables to TestRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD-H), Macrocyclic glycopeptide-based (e.g., Chirobiotic V)Different CSPs offer unique chiral recognition mechanisms.
Mobile Phase Mode Normal Phase (Hexane/IPA), Reversed-Phase (ACN/Water), Polar Organic (MeOH)Analyte solubility and interaction with the CSP vary significantly with the mobile phase.
Mobile Phase Composition Gradient vs. Isocratic elution; varying solvent ratios (e.g., 90:10 to 70:30 Hexane:IPA)Fine-tunes the retention time and selectivity (α).
Additives For acidic compounds: Trifluoroacetic acid (TFA); For basic compounds: Diethylamine (DEA)Improves peak shape and can influence chiral recognition.
Temperature 10°C, 25°C, 40°CAffects the thermodynamics of the chiral recognition process.
Flow Rate 0.5 mL/min, 1.0 mL/minLower flow rates can increase efficiency and resolution.

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of samples and reagents. The direct approach to chiral CE involves adding a chiral selector to the background electrolyte (BGE).

Chiral Selectors: Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with enantiomers. The differential stability of these diastereomeric complexes leads to differences in their electrophoretic mobility, enabling separation. Neutral CDs (like β-CD) and charged derivatives (like sulfated β-CD) can be used.

Method Optimization: The key to successful chiral resolution by CE lies in the optimization of several parameters:

Type and Concentration of Chiral Selector: The choice of CD and its concentration in the BGE are critical. Higher concentrations can increase the separation factor but may also lead to longer analysis times.

pH of the Background Electrolyte: The pH affects the charge of the analyte (if it has ionizable groups) and the electroosmotic flow (EOF), both of which influence the separation window.

Applied Voltage and Temperature: Higher voltages can reduce analysis time but may generate excessive Joule heating, which can negatively impact resolution. Controlling the capillary temperature is essential for reproducibility.

A summary of parameters for developing a chiral CE method is provided below.

ParameterTypical Range/OptionsInfluence on Separation
Chiral Selector Neutral (β-CD, γ-CD), Charged (Sulfated β-CD, Carboxymethyl-β-CD)Determines the degree of enantioselective interaction.
Selector Concentration 5-50 mMAffects the complexation equilibrium and separation factor.
Background Electrolyte Phosphate (B84403) or borate (B1201080) bufferProvides conductivity and maintains a stable pH.
pH 3.0 - 9.0Influences analyte charge and electroosmotic flow.
Applied Voltage 15 - 30 kVDrives the electrophoretic separation; higher voltage leads to faster migration.
Capillary Temperature 15 - 30 °CAffects viscosity, mobility, and complexation constants.

Spectroscopic Methods for Detailed Structural Elucidation (Beyond Basic Identification)

While standard spectroscopic techniques like 1H and 13C NMR are used for basic structural confirmation, more advanced methods are required to unequivocally determine the stereochemistry and detailed conformation of "this compound".

Two-dimensional (2D) NMR techniques are indispensable for the detailed structural and stereochemical analysis of organic molecules. For "this compound", experiments like NOESY and ROESY are particularly crucial.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds. nanalysis.comlibretexts.org This information is vital for determining the relative stereochemistry.

In the case of "this compound", the tetrahydropyran (B127337) ring adopts a chair-like conformation. The methyl group at the C5 position can be either axial or equatorial. A NOESY or ROESY experiment can distinguish between these possibilities by observing correlations between the protons of the methyl group and other protons on the ring.

If the methyl group is in an axial position, strong NOE cross-peaks would be expected between the methyl protons and the other axial protons on the same side of the ring (e.g., the axial protons at C3 and C1, if applicable).

If the methyl group is in an equatorial position, NOE correlations would be observed with nearby equatorial and axial protons.

By carefully analyzing the pattern of NOE cross-peaks, the relative orientation of all substituents on the ring can be mapped, thus confirming the stereochemical assignment. libretexts.org

The table below illustrates the expected key NOE correlations for the assignment of the methyl group's orientation.

Observed NOE CorrelationImplied Spatial ProximityConclusion
CH3 protons ↔ Axial proton at C3Methyl group is close to the axial proton at C3.Methyl group is in an axial orientation.
CH3 protons ↔ Equatorial proton at C4Methyl group is close to the equatorial proton at C4.Consistent with an equatorial methyl group.
CH3 protons ↔ Axial proton at C4Methyl group is close to the axial proton at C4.Consistent with an equatorial methyl group.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. When coupled with tandem mass spectrometry (MS/MS), HRMS is a powerful tool for elucidating fragmentation pathways, which can provide further structural confirmation.

For a δ-lactone like "this compound", the fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) is expected to involve characteristic neutral losses from the protonated molecular ion [M+H]+.

Proposed Fragmentation Pathway:

Initial Protonation: In electrospray ionization (ESI), the molecule is likely to be protonated at the carbonyl oxygen.

Ring Opening: The protonated lactone can undergo ring opening to form a hydroxy-acylium ion.

Loss of Water (H2O): A common fragmentation pathway for cyclic esters is the loss of a water molecule. This can occur through various mechanisms, often involving the abstraction of a proton from the alkyl chain.

Loss of Carbon Monoxide (CO): Following or preceding the loss of water, the molecule can lose a molecule of carbon monoxide, a characteristic fragmentation of carbonyl-containing compounds.

Further Fragmentation: The resulting fragment ions can undergo further rearrangements and cleavages, leading to a series of smaller ions.

The analysis of the accurate masses of these fragment ions allows for the unambiguous assignment of their elemental formulas, thereby supporting the proposed fragmentation mechanism and confirming the structure of the parent molecule.

m/z (Calculated)Elemental CompositionProposed Identity/Loss
115.0754C6H11O2+[M+H]+
97.0648C6H9O+[M+H - H2O]+
87.0805C5H11O+[M+H - CO]+
69.0699C5H9+[M+H - H2O - CO]+

Vibrational (IR, Raman) and Electronic (CD, UV-Vis) Spectroscopy for Conformational and Chiral Studies

Spectroscopic techniques are indispensable tools in the structural elucidation of chiral molecules like this compound. Vibrational and electronic spectroscopy provide detailed insights into the molecule's three-dimensional structure, including the preferred conformation of the tetrahydropyran ring and the stereochemistry of the chiral center.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, the tetrahydropyran ring is not planar and exists in dynamic equilibrium between several conformations, primarily half-chair and boat forms. rsc.org These conformations have distinct vibrational frequencies, and their relative populations can be inferred from the vibrational spectrum.

The most prominent band in the IR spectrum of a δ-lactone is the carbonyl (C=O) stretching vibration, which typically appears in the 1720-1750 cm⁻¹ region. nih.gov The exact position of this band is sensitive to the ring strain and conformation. Subtle shifts or the appearance of shoulder peaks in this region can indicate the presence of multiple conformers in equilibrium. Raman spectroscopy is complementary to IR, particularly for studying C-C and C-H vibrations in the molecular skeleton. orgsyn.org Conformational changes in the alkyl chain and ring structure are often more clearly resolved in the Raman spectrum. nih.gov

The introduction of the methyl group at the C5 position influences the conformational equilibrium. The methyl group can occupy either a pseudo-axial or a pseudo-equatorial position in the half-chair conformation, with the equatorial position generally being more stable due to reduced steric hindrance. IR and Raman spectroscopy can distinguish these conformers by analyzing the fingerprint region (below 1500 cm⁻¹), where C-C stretching and CH₂ rocking and twisting modes are found. aip.org

Vibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Shift (cm⁻¹)Structural Information
C-H Stretch (CH₃, CH₂)2850-30002850-3000General presence of alkyl groups.
C=O Stretch (Lactone)1720-17501720-1750Highly sensitive to ring strain and conformation.
CH₂ Scissoring/Bending1450-14701450-1470Related to the tetrahydropyran ring structure.
C-O-C Stretch1150-12501150-1250Characteristic of the ester and ether linkages in the ring.
Ring Vibrations (Breathing)800-1000800-1000Sensitive to the overall ring conformation (half-chair vs. boat).

Electronic Spectroscopy (CD and UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides limited structural information for saturated lactones like this compound. The only relevant electronic transition is the weak, symmetry-forbidden n→π* transition of the carbonyl group, which occurs at a short wavelength, typically below 220 nm. uobabylon.edu.iq This absorption is often difficult to measure accurately and is not particularly sensitive to subtle conformational changes.

Circular Dichroism (CD) spectroscopy, however, is an exceptionally powerful technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light. The n→π* transition of the lactone carbonyl is electronically forbidden but magnetically allowed, making it CD-active. The sign and intensity of the CD signal for this transition (known as the Cotton effect) are directly dependent on the absolute configuration of the chiral center(s) and the local conformation of the ring.

For this compound, the stereochemistry at the C5 position dictates the sign of the Cotton effect. Based on the octant rule for lactones, the (5R)-configuration is expected to exhibit a specific Cotton effect, the sign of which provides direct evidence for the absolute stereochemistry. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to correlate the observed spectrum with a specific enantiomer and its preferred conformation. nih.gov

SpectroscopyChromophoreTransitionTypical λmax (nm)Significance for this compound
UV-VisC=O (Lactone)n→π~210-220Weak absorption, of limited use for structural analysis.
Circular Dichroism (CD)C=O (Lactone)n→π~210-220Produces a distinct Cotton effect; the sign is directly related to the (R) configuration and ring conformation.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration

While spectroscopic methods provide powerful evidence for structure and conformation, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the absolute configuration of a chiral molecule. nih.gov This method provides an unambiguous three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

The process requires growing a high-quality single crystal of the enantiomerically pure compound. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. To determine the absolute configuration, the analysis must account for the phenomenon of anomalous dispersion (or resonant scattering). This effect, which is most pronounced when heavier atoms are present, causes slight differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By carefully measuring these differences, the absolute spatial arrangement of the atoms can be determined.

For an organic molecule like this compound, which contains only carbon, hydrogen, and oxygen, the anomalous scattering effect is weak. However, modern diffractometers and computational methods are sensitive enough to reliably determine the absolute structure. The analysis yields a Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A value near 0 provides conclusive proof of the assigned (5R) configuration.

The data obtained from SCXRD would not only confirm the absolute stereochemistry but also reveal the precise solid-state conformation of the tetrahydropyran ring and the orientation of the methyl substituent.

Illustrative Crystallographic Data for a Chiral Lactone
ParameterExample Value
Chemical FormulaC₆H₁₀O₂
Formula Weight114.14
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)a = 6.54, b = 8.91, c = 10.23
α, β, γ (°)90, 90, 90
Volume (ų)595.8
Z (Molecules/unit cell)4
Flack Parameter0.05 (11)

Note: The data in this table is illustrative for a small chiral organic molecule and does not represent experimentally determined data for this compound.

Applications As a Synthetic Building Block

Precursor in Complex Natural Product Total Synthesis

The tetrahydropyran-2-one core is a common motif in a wide array of biologically active natural products. The chiral nature of (5R)-Tetrahydro-5-methyl-2H-pyran-2-one makes it an attractive starting material for the enantioselective synthesis of these complex molecules.

The δ-lactone ring system is a key structural feature in numerous natural products exhibiting a range of biological activities, including antifungal, antibiotic, and cytotoxic properties. While direct total syntheses starting from this compound are not extensively documented in readily available literature, the syntheses of related natural products highlight the strategic importance of this chiral scaffold.

For instance, the total synthesis of (-)-Pironetin , a potent inhibitor of tubulin polymerization, involves the construction of a dihydropyranone ring with a similar substitution pattern. Synthetic strategies towards pironetin (B1678462) often employ aldol (B89426) reactions and other stereoselective methods to establish the required stereocenters, underscoring the value of chiral building blocks that can provide a pre-defined stereochemistry. rsc.orgmdpi.com The synthesis of such molecules often involves the creation of a polyketide chain which then undergoes cyclization to form the lactone ring. A starting material like this compound could potentially offer a more direct route to certain segments of these molecules.

Another relevant example is the synthesis of (R)-Massoialactone , a natural product found in the bark of the Massoia tree and known for its pleasant coconut-like aroma and biological activities. nih.govmdpi.comcmu.edu Enantioselective syntheses of (R)-Massoialactone have been achieved through various routes, often involving asymmetric hydrogenation or epoxidation as key steps to introduce the chirality. nih.gov The core structure of massoialactone is a 6-pentyl-5,6-dihydro-2H-pyran-2-one, and a chiral precursor like this compound could serve as a valuable starting point for the synthesis of analogs or derivatives.

The table below summarizes key natural products with a tetrahydropyran-2-one core and the synthetic strategies employed, illustrating the importance of this structural motif.

Natural ProductBiological ActivityKey Synthetic Strategies for Lactone Ring
(-)-PironetinTubulin polymerization inhibitor, AntitumorEvans aldol condensation, Horner-Wadsworth-Emmons olefination, Ring-closing metathesis
(R)-MassoialactoneFlavor and fragrance, AntimicrobialSharpless asymmetric epoxidation, Asymmetric hydrogenation, Ring-closing metathesis
GoniothalaminApoptosis inducer, AntitumorAsymmetric allylation, Ring-closing metathesis

This table showcases examples of natural products containing a similar structural core to this compound and the methods used to synthesize them.

Beyond its direct integration into natural products, this compound can be utilized as a chiral template for the synthesis of other important chiral molecules. The lactone can be opened to reveal a di-functionalized chiral chain, which can then be further elaborated into different scaffolds.

For example, the ring-opening of the lactone can provide access to chiral 5-hydroxy-4-methylpentanoic acid derivatives. This chiral backbone can be a precursor for the synthesis of other heterocyclic systems or acyclic chiral molecules. The stereocenter at the 4-position can direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.

Research in the asymmetric synthesis of functionalized dihydropyrans and tetrahydropyrans has demonstrated the utility of organocatalytic domino reactions to construct these rings with high diastereoselectivity and enantioselectivity. nih.gov These methods often start with achiral precursors but highlight the demand for and utility of chiral six-membered ring systems in synthetic chemistry. A readily available chiral lactone like this compound provides an alternative and direct entry point to such chiral scaffolds.

The versatility of pyran-based chiral building blocks is further exemplified in the synthesis of complex molecules where the pyran ring is a central feature. For instance, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are valuable chiral building blocks for the stereoselective synthesis of various natural terpenes. rsc.org This demonstrates the broader principle of using chiral tetrahydropyran (B127337) derivatives to access a range of other chiral molecules.

Use in Polymer Chemistry Research

The field of polymer chemistry is increasingly focused on the development of sustainable and biodegradable materials. Lactones, particularly those derived from renewable resources, are important monomers for the synthesis of aliphatic polyesters through ring-opening polymerization (ROP). These polyesters are often biocompatible and biodegradable, making them suitable for a range of applications, from packaging to biomedical devices.

This compound, as a substituted δ-valerolactone, is a potential monomer for ROP. The polymerization of δ-valerolactone and its derivatives has been the subject of academic research to produce polyesters with tailored properties. rsc.orgnih.gov The presence of a methyl group on the lactone ring is expected to influence the polymerization behavior and the properties of the resulting polymer.

The ring-opening polymerization of lactones can be catalyzed by a variety of systems, including organometallic catalysts, organic catalysts, and enzymes. rsc.org For substituted δ-valerolactones, the position of the substituent can significantly affect the polymerizability and the thermal properties of the resulting polyester (B1180765). For instance, the ROP of β-methyl-δ-valerolactone has been studied, yielding poly(β-methyl-δ-valerolactone), a thermoplastic polyester with tunable mechanical properties. nih.gov

The polymerization of α-methylene-δ-valerolactone has also been investigated, leading to functional polyesters with pendant vinyl groups that can be further modified. rsc.org This highlights the interest in using substituted valerolactones to create polymers with specific functionalities and properties. The ROP of this compound would be expected to yield poly(5-methyl-δ-valerolactone), a chiral polyester. The stereochemistry of the monomer could lead to stereoregular polymers with unique properties, such as higher crystallinity and different degradation rates compared to their atactic counterparts.

The table below provides a comparative overview of the ring-opening polymerization of δ-valerolactone and some of its methyl-substituted derivatives.

MonomerCatalyst/Initiator SystemResulting PolymerKey Findings
δ-ValerolactoneVarious (e.g., Sn(Oct)₂, TBD)Poly(δ-valerolactone)Well-studied, produces biodegradable polyester. rsc.org
β-Methyl-δ-valerolactoneDiamidodiols/Diacid chloridesPoly(ester-amide)sProduces tough, ductile materials with tunable properties. nih.gov
α-Methylene-δ-valerolactoneOrganophosphazene/ureaPoly(α-methylene-δ-valerolactone)Chemoselective ROP yields functional polyesters with pendant vinyl groups.

This table summarizes research on the ring-opening polymerization of δ-valerolactone and its derivatives, providing insights into the potential polymerization of this compound.

A significant driver for the academic research into polyesters derived from lactones is their potential as biocompatible and biodegradable materials. Aliphatic polyesters are susceptible to hydrolysis of their ester linkages, leading to degradation into smaller, non-toxic molecules that can be metabolized or excreted by the body. rsc.org This makes them highly attractive for biomedical applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.

The incorporation of a methyl group, as in poly(5-methyl-δ-valerolactone), would affect the physical and degradation properties of the polymer. The methyl group is expected to increase the hydrophobicity of the polyester compared to unsubstituted poly(δ-valerolactone). This can influence the rate of water uptake and subsequent hydrolytic degradation. Furthermore, the presence of the methyl group can disrupt the packing of polymer chains, potentially leading to a more amorphous material with a lower melting point and a different mechanical profile.

The synthesis of polyesters from substituted lactones is an active area of academic research aimed at fine-tuning the properties of these materials for specific applications. For example, copolymers of different lactones can be synthesized to achieve a desired balance of properties, such as flexibility, strength, and degradation rate. The copolymerization of a chiral monomer like this compound with other lactones such as ε-caprolactone or lactide could lead to a wide range of novel biocompatible and biodegradable materials with unique stereochemical architectures.

Future Directions and Emerging Research Areas

Development of Novel Organo- and Biocatalytic Strategies

The synthesis of enantiomerically pure lactones remains a significant challenge and a focal point of modern organic chemistry. Future research will increasingly pivot away from traditional metal-based catalysis towards more sustainable and selective organo- and biocatalytic methods.

Organocatalysis offers a powerful alternative for the construction of chiral molecules, avoiding the toxicity and cost associated with heavy metals. acs.org Recent advancements have demonstrated the use of N-heterocyclic carbenes (NHCs), cinchona alkaloids, and other small organic molecules to catalyze the enantioselective synthesis of various lactone scaffolds. nih.govresearchgate.net For instance, enantioselective NHC-catalyzed high-order annulation reactions have been developed to create structurally complex eight-membered lactones with excellent enantiocontrol. nih.gov Similarly, organocatalyzed asymmetric allylic alkylation has been shown to produce chiral γ-lactones with adjacent stereocenters in high regio-, diastereo-, and enantioselectivities. acs.org Future work will likely focus on adapting and refining these strategies for the efficient synthesis of δ-lactones like (5R)-Tetrahydro-5-methyl-2H-pyran-2-one, aiming for higher yields and stereoselectivity under mild conditions.

Biocatalysis, utilizing enzymes or whole-cell systems, represents another green and highly selective avenue for synthesis. Lipases and other enzymes are being explored for their ability to perform stereoselective transformations. researchgate.net The microbial biosynthesis of lactones from renewable feedstocks is a particularly promising area. mdpi.com Research into the biotransformation of fatty acids and other precursors using yeasts and fungi has shown potential for producing various δ-lactones. mdpi.com Future efforts will concentrate on identifying or engineering enzymes specifically tailored for the synthesis of this compound, potentially leading to scalable and environmentally benign production routes.

Table 1: Comparison of Emerging Catalytic Strategies

Catalytic Strategy Key Advantages Representative Catalyst Classes Research Focus for this compound
Organocatalysis Metal-free, low toxicity, high stereoselectivity, mild reaction conditions. N-Heterocyclic Carbenes (NHCs), Cinchona Alkaloids, Isothioureas. Development of specific catalysts for asymmetric cyclization and functionalization reactions to form the δ-lactone ring.

| Biocatalysis | High specificity, environmentally friendly (uses renewable resources), mild conditions. | Lipases, Transaminases, Whole-cell systems (e.g., yeasts). | Identification and engineering of enzymes for stereoselective synthesis from bio-based starting materials. |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Exploration of Undiscovered Mechanistic Roles in Biological Systems

While many lactones are known for their biological activities, ranging from antimicrobial to anticancer properties, the specific roles of this compound are not yet fully elucidated. nih.govnih.gov Future research will focus on uncovering the mechanistic basis of its biological effects and exploring its potential as a therapeutic agent or a signaling molecule.

Lactones are prevalent motifs in natural products and can interact with a wide range of biological targets. mdpi.com The δ-lactone scaffold, in particular, is found in compounds with antibacterial and antitumor properties. nih.gov Preliminary studies on various pyran-2-one derivatives have shown they can induce apoptosis in cancer cell lines and may act as inhibitors of critical enzymes. nih.gov Future investigations will likely employ advanced biochemical and cell-based assays to screen this compound against various disease models.

Understanding the structure-activity relationship (SAR) is crucial. By synthesizing and testing a library of derivatives based on the this compound scaffold, researchers can identify the key structural features responsible for biological activity. digitellinc.comdigitellinc.com This could lead to the development of more potent and selective drug candidates. Techniques such as chemoproteomics could be used to identify the direct protein targets of the compound within a cell, providing invaluable insight into its mechanism of action.

Advanced In Silico Studies for De Novo Design and Optimization

Computational chemistry and molecular modeling, or in silico studies, are indispensable tools for modern drug discovery and materials science. tandfonline.com These methods allow for the rational design of new molecules and the optimization of their properties before they are ever synthesized in a lab, saving significant time and resources.

For this compound, in silico techniques can be used to predict its interactions with biological targets. Molecular docking simulations can model how the lactone might bind to the active site of a specific protein, predicting its binding affinity and orientation. tandfonline.comnih.gov This information is critical for designing more potent inhibitors or modulators. For example, studies on other pyran derivatives have successfully used docking to correlate predicted binding energies with experimentally observed antidiabetic activity. nih.gov

Beyond predicting interactions, computational methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecule. mdpi.com This knowledge can guide the design of derivatives with improved stability, solubility, or reactivity. De novo design algorithms can even generate entirely new molecular structures based on the this compound scaffold, optimized for binding to a specific target or for exhibiting desired physicochemical properties. These advanced computational approaches will be pivotal in transforming this simple chiral lactone into a versatile platform for developing new functional molecules.

Table 2: In Silico Methodologies and Their Applications

In Silico Method Application for this compound Predicted Outcomes
Molecular Docking Simulating the binding of the compound to protein active sites. Binding affinity, interaction modes, identification of potential biological targets.
Density Functional Theory (DFT) Calculating electronic structure, reactivity descriptors, and molecular properties. mdpi.com Reactivity sites, stability, spectroscopic properties.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound in a biological environment (e.g., with a protein or in water). mdpi.com Conformational stability, interaction dynamics, solvation properties.

| De Novo Design | Generating novel molecular structures based on a pharmacophore or scaffold. | Design of new derivatives with optimized activity and properties. |

Q & A

Basic: What safety protocols are critical when handling (5R)-Tetrahydro-5-methyl-2H-pyran-2-one in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering Controls: Use fume hoods to minimize inhalation exposure, especially during reactions generating vapors .
  • Emergency Measures:
    • Eye Exposure: Immediately flush with water for ≥15 minutes; remove contact lenses if present .
    • Skin Contact: Remove contaminated clothing and wash skin with soap and water .
    • Storage: Store in a locked, cool, dry area away from incompatible materials (e.g., strong oxidizers) .

Basic: What are the standard synthetic routes for this compound?

Answer:

  • Multi-Step Synthesis:
    • Protection of Hydroxyl Groups: Use 3,4-dihydro-2H-pyran with pyridinium p-toluenesulfonate (PPTS) in anhydrous dichloromethane to protect alcohol intermediates .
    • Reduction Steps: Employ lithium aluminum hydride (LAH) in THF at controlled temperatures (0–5°C) to reduce esters to alcohols .
    • Purification: Utilize column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate enantiomerically pure products .

Advanced: How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

Answer:

  • Catalyst Selection: Chiral catalysts like BINOL-derived phosphoric acids can induce stereoselectivity in lactonization reactions .
  • Temperature Control: Lower temperatures (e.g., –20°C) reduce racemization during kinetic resolutions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor specific transition states .

Advanced: What analytical techniques confirm the stereochemistry of this compound?

Answer:

  • Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • NMR Spectroscopy: NOE (Nuclear Overhauser Effect) experiments identify spatial proximity of protons to confirm ring conformation .
  • X-Ray Crystallography: Resolves absolute configuration via single-crystal diffraction (e.g., synchrotron radiation at 90 K) .

Basic: Which physicochemical properties influence the reactivity of this compound?

Answer:

  • Hydrophobicity (logP): A logP of ~1.2 indicates moderate solubility in organic solvents, impacting reaction media selection .
  • Boiling Point: 64–66°C under reduced pressure (0.2 Torr) necessitates vacuum distillation for purification .
  • Stability: Hydrolyzes slowly in aqueous acidic conditions, requiring anhydrous storage .

Advanced: How does stereochemistry affect its biological activity in drug discovery?

Answer:

  • Enzyme Binding: The (5R)-configuration aligns with active sites of enzymes like kinases or proteases, as shown in molecular docking studies .
  • Pharmacokinetics: Stereochemistry influences metabolic stability; e.g., the (5R)-enantiomer shows longer half-life in hepatic microsomal assays .
  • Case Study: Derivatives of this compound exhibit antiviral activity by inhibiting viral polymerase through stereospecific interactions .

Basic: How are common synthesis impurities removed during purification?

Answer:

  • Byproduct Removal: Unreacted diketones or aldehydes are separated via liquid-liquid extraction (e.g., ethyl acetate/water) .
  • Chromatography: Reverse-phase HPLC with C18 columns resolves polar impurities (e.g., hydroxylated byproducts) .
  • Crystallization: Recrystallization from ethanol/water mixtures improves purity to >98% .

Advanced: What is its role in multi-component reactions for heterocycle synthesis?

Answer:

  • Scaffold Construction: Serves as a dienophile in [4+2] cycloadditions with arylamines and acetylenedicarboxylates to form 3,4-dihydropyridinones .
  • Selectivity Control: Adjusting pH (e.g., acidic vs. basic conditions) directs product formation toward pyran or pyridinone derivatives .
  • Catalysis: Microwave-assisted reactions reduce reaction time from hours to minutes while maintaining yields >85% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.